![molecular formula C14H18N2O3 B2885784 3-(2-methoxyacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 2034462-26-3](/img/structure/B2885784.png)
3-(2-methoxyacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Methoxyacetylfentanyl, commonly referred to as MAF . It is an opioid analgesic that is an analog of fentanyl and has been sold online as a designer drug .
Molecular Structure Analysis
The molecular structure of this compound is C22H28N2O2 . The 3D model of the molecule can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molar mass of 352.478 g·mol −1 . Further details about its physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Diazocine Derivatives : Research by Shiotani, Hori, and Mitsuhasi (1967) explored the synthesis of 1,2,3,4-tetrahydro-6H-1,5-methanobenzo[d][1,2] diazocine derivatives, which are structurally related to the compound . This study provides foundational knowledge for the synthesis of similar diazocine compounds (Shiotani, Hori, & Mitsuhasi, 1967).
Formation of Benzodiazepines : Tsuchiya and Kurita (1980) conducted research on the oxidation of 1H-1,2-benzodiazepines, which are related to the target compound. Their work contributes to understanding the chemical behavior and potential transformations of similar compounds (Tsuchiya & Kurita, 1980).
Tröger's Base Analogs : Johnson et al. (1993) synthesized analogs of Tröger's base, a compound related to the diazocine family. This research offers insights into the chemical properties and potential applications of similar bicyclic structures (Johnson et al., 1993).
Chemical Reactions and Mechanisms
Mannich Reaction in Diazocine Derivatives : Dotsenko et al. (2021) studied the Mannich reaction in 1,6-diamino-2-oxopyridine-3,5-dicarbonitrile derivatives, which can lead to the formation of tetrahydro[1,5]diazocine-6,10(7H)-dicarbonitrile derivatives. This research sheds light on the reactivity of similar diazocine compounds (Dotsenko et al., 2021).
Ring Contraction of Dihydrodiazepinones : Shutalev and Fesenko (2014) developed a synthesis of dihydrodiazepinones and explored their rearrangement under basic conditions. This research is relevant for understanding the behavior of similar ring structures in the target compound (Shutalev & Fesenko, 2014).
Naphthyridine Derivative's Anticancer Activity : Kong et al. (2018) studied a naphthyridine derivative, which is structurally similar to diazocines, for its anticancer activity. This research offers potential applications for similar compounds in medical research (Kong et al., 2018).
Wirkmechanismus
Mode of Action
It has been suggested that it may have anti-cancer effects . The compound may interact with its targets, leading to changes in cell viability, cell cycle progression, oxidative stress response, and DNA damage .
Biochemical Pathways
It is suggested that the compound may influence pathways related to cell proliferation, oxidative stress, and apoptosis .
Result of Action
The compound has been shown to exhibit lower viability in oral cancer cells compared to normal cells, indicating its potential anti-proliferative effects . It may also induce apoptosis and DNA damage in cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
11-(2-methoxyacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-9-14(18)15-6-10-5-11(8-15)12-3-2-4-13(17)16(12)7-10/h2-4,10-11H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUXYQQVWQZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.